7-chloro-6-methoxy-2,3-dihydro-1H-indole-2,3-dione
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Overview
Description
7-chloro-6-methoxy-2,3-dihydro-1H-indole-2,3-dione is a chemical compound belonging to the indole family Indoles are significant heterocyclic systems found in various natural products and drugs
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-6-methoxy-2,3-dihydro-1H-indole-2,3-dione typically involves the Fischer indole cyclization. This method includes the reaction of phenylhydrazine with ketones or aldehydes in the presence of an acid catalyst, such as glacial acetic acid and concentrated hydrochloric acid . The reaction conditions are carefully controlled to ensure the formation of the desired indole derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
7-chloro-6-methoxy-2,3-dihydro-1H-indole-2,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
7-chloro-6-methoxy-2,3-dihydro-1H-indole-2,3-dione has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 7-chloro-6-methoxy-2,3-dihydro-1H-indole-2,3-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming stable complexes, thereby affecting metabolic pathways . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
6-methoxy-2,3-dihydro-1H-indole-2,3-dione: Lacks the chlorine substituent, affecting its reactivity and biological activity.
7-chloro-2,3-dihydro-1H-indole-2,3-dione: Lacks the methoxy group, which can influence its chemical properties and applications.
6-chloro-2,3-dihydro-1H-indole-2,3-dione:
Uniqueness
7-chloro-6-methoxy-2,3-dihydro-1H-indole-2,3-dione is unique due to the presence of both chlorine and methoxy substituents. This combination enhances its chemical versatility and potential for diverse applications in research and industry. The specific arrangement of these substituents can significantly influence the compound’s reactivity, making it a valuable target for further study and development.
Properties
CAS No. |
1180495-73-1 |
---|---|
Molecular Formula |
C9H6ClNO3 |
Molecular Weight |
211.6 |
Purity |
95 |
Origin of Product |
United States |
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